molecular formula C15H16N2O5 B2997240 N-butyl-N-methyl-6-nitro-2-oxo-2H-chromene-3-carboxamide CAS No. 838895-19-5

N-butyl-N-methyl-6-nitro-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2997240
CAS No.: 838895-19-5
M. Wt: 304.302
InChI Key: BVWQHGLTAQJPPL-UHFFFAOYSA-N
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Description

N-butyl-N-methyl-6-nitro-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, in particular, features a nitro group at the 6th position and a carboxamide group at the 3rd position of the chromene ring, making it a unique structure with potential biological and chemical significance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N-methyl-6-nitro-2-oxo-2H-chromene-3-carboxamide can be achieved through a multi-step process involving the following key steps:

    Nitration of Chromene: The starting material, 2H-chromene, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6th position.

    Carboxylation: The nitrated chromene is then subjected to carboxylation using carbon dioxide under high pressure and temperature to introduce the carboxyl group at the 3rd position.

    Amidation: The carboxylated product is reacted with N-butyl-N-methylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-butyl-N-methyl-6-nitro-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The carboxamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation: The chromene ring can be oxidized using strong oxidizing agents like potassium permanganate to form corresponding chromone derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.

    Substitution: Nucleophiles such as amines or thiols, organic solvents like dichloromethane.

    Oxidation: Potassium permanganate, aqueous medium.

Major Products Formed

    Reduction: N-butyl-N-methyl-6-amino-2-oxo-2H-chromene-3-carboxamide.

    Substitution: Various substituted carboxamide derivatives.

    Oxidation: Chromone derivatives.

Scientific Research Applications

N-butyl-N-methyl-6-nitro-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to its unique structural features.

    Biological Studies: The compound is used in biological assays to investigate its effects on cellular pathways and enzyme activities.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.

    Material Science: The compound’s chromene core is explored for its potential use in organic electronic materials and dyes.

Mechanism of Action

The mechanism of action of N-butyl-N-methyl-6-nitro-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound may inhibit key enzymes involved in inflammatory pathways, thereby reducing inflammation.

    DNA Intercalation: It may intercalate into DNA, disrupting the replication process and leading to anticancer effects.

    Signal Transduction Modulation: The compound can modulate signal transduction pathways, affecting cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-N-methyl-2-oxo-2H-chromene-3-carboxamide: Similar structure with a bromine atom instead of a nitro group.

    Ethyl 6-nitro-2-oxo-2H-chromene-3-carboxylate: Similar structure with an ethyl ester group instead of a carboxamide group.

Uniqueness

N-butyl-N-methyl-6-nitro-2-oxo-2H-chromene-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a nitro group and a carboxamide group in the chromene ring enhances its potential for diverse chemical reactions and biological activities.

Properties

IUPAC Name

N-butyl-N-methyl-6-nitro-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5/c1-3-4-7-16(2)14(18)12-9-10-8-11(17(20)21)5-6-13(10)22-15(12)19/h5-6,8-9H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVWQHGLTAQJPPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C(=O)C1=CC2=C(C=CC(=C2)[N+](=O)[O-])OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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